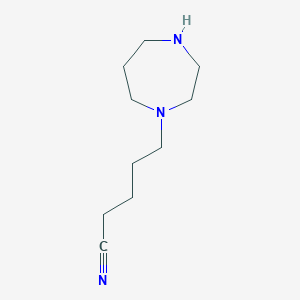

5-(1,4-Diazepan-1-yl)pentanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile has been used in a variety of scientific research applications. It has been used in drug discovery and drug metabolism studies as a model compound to study the effects of various drugs on the body. It has also been used in drug delivery studies to investigate the effectiveness of various drug delivery systems. In addition, it has been used in drug development studies to evaluate the safety and efficacy of new drugs.

Mechanism of Action

Target of Action

5-(1,4-Diazepan-1-yl)pentanenitrile belongs to the class of organic compounds known as diazepanes. It is structurally similar to diazepam, a long-acting benzodiazepine . The primary targets of these compounds are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .

Mode of Action

The compound interacts with GABA receptors, enhancing the activity of this inhibitory neurotransmitter . This enhancement results in increased inhibitory signals in the brain, leading to effects such as sedation, muscle relaxation, and reduction of anxiety .

Biochemical Pathways

The activation of GABA receptors leads to the opening of chloride channels, causing hyperpolarization of the neuron. This makes it less likely for the neuron to fire, thus reducing neuronal activity . This mechanism is part of the broader GABAergic signaling pathway, which plays a key role in many functions of the central nervous system, including sleep regulation and anxiety response .

Pharmacokinetics

Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam . These properties may impact the bioavailability and duration of action of this compound.

Result of Action

The enhancement of GABA activity by this compound can lead to various effects at the molecular and cellular level. These include decreased neuronal excitability, leading to sedative, muscle relaxant, and anxiolytic effects . In the context of disease, these effects can help manage conditions such as anxiety disorders, seizures, and alcohol withdrawal syndrome .

Advantages and Limitations for Lab Experiments

The use of 5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in a variety of scientific research applications. Additionally, it has a wide range of biochemical and physiological effects, making it an ideal model compound for studying the effects of various drugs on the body. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals. Additionally, it is not approved for human use, making it unsuitable for clinical studies.

Future Directions

The future directions of 5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile research are numerous. Further studies are needed to understand its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications, such as its use in the treatment of anxiety, epilepsy, and pain. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore its potential applications in drug delivery systems.

Synthesis Methods

5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile can be synthesized using a variety of methods. The most common method involves the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of an acid catalyst. This method has been used to synthesize a variety of compounds, including this compound. Other methods of synthesis include the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of an alkali catalyst, and the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of a base.

properties

IUPAC Name |

5-(1,4-diazepan-1-yl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c11-5-2-1-3-8-13-9-4-6-12-7-10-13/h12H,1-4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSCLJDSPHGZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)